molecular formula C10H8ClF3O3 B8393172 Methyl 3-chloro-4-[(2,2,2-trifluoroethyl)oxy]benzoate

Methyl 3-chloro-4-[(2,2,2-trifluoroethyl)oxy]benzoate

Cat. No. B8393172
M. Wt: 268.61 g/mol
InChI Key: KPYVIHZZXWMMAP-UHFFFAOYSA-N
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Patent
US08329730B2

Procedure details

1,1,1-Trifluoro-2-iodoethane (1.162 ml, 11.80 mmol) was added to methyl 3-chloro-4-hydroxybenzoate (Alfa Aesar; 1.0 g, 5.36 mmol) and anhydrous potassium carbonate (0.889 g, 6.43 mmol) in N,N-dimethylformamide (DMF) (30.0 ml), and the mixture was heated under reflux with stirring under nitrogen for 16 h.
Quantity
1.162 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.889 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:6])([F:5])[CH2:3]I.[Cl:7][C:8]1[CH:9]=[C:10]([CH:15]=[CH:16][C:17]=1[OH:18])[C:11]([O:13][CH3:14])=[O:12].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Cl:7][C:8]1[CH:9]=[C:10]([CH:15]=[CH:16][C:17]=1[O:18][CH2:3][C:2]([F:6])([F:5])[F:1])[C:11]([O:13][CH3:14])=[O:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.162 mL
Type
reactant
Smiles
FC(CI)(F)F
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=CC1O
Name
Quantity
0.889 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring under nitrogen for 16 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClC=1C=C(C(=O)OC)C=CC1OCC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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